N-(3-chloro-4-fluorophenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzofuran core, a carboxamide group, and substituted phenyl and butanamido groups. The presence of chlorine and fluorine atoms in the phenyl ring adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an amine, such as 3,3-dimethylbutanamide, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Substitution on Phenyl Ring: The phenyl ring is functionalized with chlorine and fluorine atoms through electrophilic aromatic substitution reactions using reagents like chlorine gas and fluorine-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the phenyl ring or other parts of the molecule are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for electrophilic substitution, sodium methoxide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide: Unique due to the presence of both chlorine and fluorine atoms in the phenyl ring.
N-(3-chloro-phenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide: Lacks the fluorine atom, which may affect its chemical properties and biological activity.
N-(4-fluorophenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide:
Uniqueness
The presence of both chlorine and fluorine atoms in this compound contributes to its unique chemical properties, such as increased stability and reactivity. These features make it a valuable compound for various scientific research applications and distinguish it from similar compounds.
Biological Activity
N-(3-Chloro-4-fluorophenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article explores the compound's structure, biological activity, and relevant case studies.
Structural Overview
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name: this compound
- Molecular Formula: C_{18}H_{20}ClFNO_{2}
The structure features a benzofuran core, which is known for its diverse biological activities. The presence of halogen atoms (chlorine and fluorine) and a bulky dimethylbutanamide side chain are critical for its biological properties.
Anticancer Properties
Recent studies have indicated that benzofuran derivatives exhibit promising anticancer properties. For instance, similar compounds have shown significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications at specific positions on the benzofuran ring can enhance biological activity.
Key Findings:
- Cytotoxic Activity: Compounds with halogen substitutions have demonstrated potent antiproliferative effects. For example, the IC50 values for some benzofuran derivatives range from 0.1 μM to 5 μM against leukemia cells like K562 and HL60 .
- Mechanism of Action: The mechanism often involves the inhibition of key signaling pathways such as the AKT pathway, leading to apoptosis in cancer cells .
Table 1: Biological Activity of Related Benzofuran Derivatives
Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | K562 | 1.136 | AKT inhibition |
Compound B | HL60 | 0.1 | Mitotic catastrophe |
Compound C | A549 | 16.4 | PLK1 inhibition |
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer activity of benzofuran derivatives, researchers synthesized several compounds and tested them against various cancer cell lines. One derivative showed an IC50 value comparable to doxorubicin, a standard chemotherapeutic agent. This highlights the potential of this compound as a viable candidate for further development in cancer therapy .
Case Study 2: In Vivo Testing
In vivo studies using murine models demonstrated that certain benzofuran derivatives effectively reduced tumor growth without significant toxicity to normal tissues. This suggests that structural modifications, including those found in this compound, may enhance selective targeting of cancer cells while sparing healthy cells .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-(3,3-dimethylbutanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O3/c1-21(2,3)11-17(26)25-18-13-6-4-5-7-16(13)28-19(18)20(27)24-12-8-9-15(23)14(22)10-12/h4-10H,11H2,1-3H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKCTQTUVCUCEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.